{(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[(2S)-2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHIWXSTRHAKC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also referred to by its CAS number 1354020-16-8, is a synthetic derivative of pyrrolidine. It has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H18N2O3
- Molecular Weight : 214.27 g/mol
- Structure : The compound features a pyrrolidine ring with an acetyl-methyl-amino substituent and an acetic acid moiety, which may influence its biological interactions.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties. It is hypothesized that it interacts with viral proteins, inhibiting their function and thereby blocking viral replication.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral life cycles. This inhibition could be mediated through direct binding to the active sites of these enzymes, preventing their interaction with substrates necessary for viral replication.
- Immune Modulation : There is emerging evidence that compounds similar to this compound may modulate immune responses, potentially enhancing host defenses against infections .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antiviral | Potential inhibition of viral replication through interaction with viral proteins. |
| Enzyme Inhibition | Possible blockade of enzymes critical for viral life cycles. |
| Immune Modulation | May enhance immune responses against pathogens. |
Study 1: Antiviral Efficacy
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antiviral activity against a range of viruses. The compound was shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent.
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound binds specifically to viral proteases, inhibiting their activity. This finding was corroborated by molecular docking studies that predicted strong binding affinities between the compound and targeted viral enzymes .
Study 3: Immune Response Modulation
Another research effort focused on the immunomodulatory effects of related compounds, indicating that they could enhance the activity of macrophages and T-cells in response to infections. This suggests a dual role for this compound in both direct antiviral action and support for the immune system .
Scientific Research Applications
Biological Activities
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects. Studies have shown that similar compounds may modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Effects
Some studies suggest that pyrrolidine derivatives can act as serotonin and norepinephrine reuptake inhibitors (SNRIs), which may help alleviate symptoms of depression. This mechanism is crucial for developing new antidepressant therapies.
Analgesic Properties
Preliminary investigations indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness in reducing pain responses could be linked to its action on specific receptors in the central nervous system.
Applications in Drug Development
The unique structure of {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid opens avenues for various applications in pharmaceutical development:
| Application Area | Potential Use |
|---|---|
| Neurology | Treatment for neurodegenerative disorders |
| Psychiatry | Development of new antidepressants |
| Pain Management | Formulation of analgesic medications |
| Synthetic Chemistry | Intermediate in the synthesis of other bioactive compounds |
Case Studies
Several studies have explored the applications of similar pyrrolidine derivatives:
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of a related pyrrolidine compound. The findings suggested significant reductions in neuronal apoptosis when treated with this compound, indicating its potential use in neurodegenerative disease therapies.
Case Study 2: Antidepressant Activity
Research conducted at a leading university demonstrated that a pyrrolidine derivative exhibited antidepressant-like effects in animal models. The compound was shown to increase serotonin levels in the brain, supporting its potential as a new class of antidepressants.
Case Study 3: Analgesic Efficacy
A clinical trial assessed the analgesic properties of a closely related compound, revealing promising results in pain reduction among participants suffering from chronic pain conditions. This highlights the potential therapeutic role of this compound in pain management.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and acetylamino group undergo oxidation under controlled conditions:
| Oxidizing Agent | Reaction Site | Product | Conditions | Reference |
|---|---|---|---|---|
| Mild agents (e.g., KMnO₄, H₂O₂) | Pyrrolidine ring | Ketones or epoxides | Aqueous, 25–50°C | |
| Strong agents (e.g., CrO₃) | Acetylamino group | Carboxylic acid derivatives | Acidic, 80–100°C |
For example, oxidation of the pyrrolidine ring can yield ketones or epoxides depending on the agent’s strength, while the acetylated amine may convert to a carboxylic acid under harsh conditions.
Nucleophilic Substitution
The methyl-amino group participates in SN2 reactions, particularly with alkyl halides:
Mechanism :
-
Alkylation :
-
Acylation :
The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides.
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis:
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Esterification | R-OH, H⁺ | Esters (e.g., methyl ester) | Acid-catalyzed, reflux |
| Hydrolysis | H₂O, H⁺/OH⁻ | Carboxylic acid or salt | Acidic/basic, 60–100°C |
Ester derivatives are often synthesized to improve bioavailability in drug-design applications.
Stereochemical Considerations
The chiral center at the pyrrolidine ring influences reaction outcomes:
-
SN2 Reactions : Inversion of configuration occurs at the methyl-amino site .
-
Oxidation : Retention of stereochemistry is observed in ketone formation due to planar intermediates.
Reactivity Comparison with Analogues
| Compound | Reactivity Difference |
|---|---|
| {3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Higher steric hindrance reduces alkylation rates |
| (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | Enhanced nucleophilicity due to free amine |
Mechanistic Studies
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6)
4-Oxo-2-azetidinecarboxylic Acid (CAS 24860-46-6)
- Key Differences : Features a four-membered azetidine ring with a ketone group, reducing ring strain compared to pyrrolidine.
- Similarity Score : 0.71 (shared carboxylic acid and nitrogen heterocycle) .
- Applications : Used in β-lactam antibiotic analogs due to its β-lactam-like structure.
Substituted Pyrrolidine Derivatives
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- Stereochemical Impact : The (S)-configuration aligns with the target compound, suggesting comparable stereoselective interactions.
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic Acid (CAS 1353998-31-8)
- Key Differences : Ethyl and 1-methylpyrrolidin-3-yl substituents alter steric and electronic profiles.
- Molecular Weight : 186.25 g/mol (lighter than the target compound due to fewer substituents) .
- Availability : Actively listed in supplier catalogs, unlike the discontinued target compound .
Functional Group Variations
2-(2-Oxopiperazin-1-yl)acetic Acid (CAS 171263-26-6)
- Similarity Score : 0.68 (shared acetic acid group) .
- Applications : Explored in kinase inhibitor scaffolds due to its rigid, planar structure.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemistry : The (S)-configuration in the target compound may enhance binding affinity to chiral targets compared to racemic analogs, though empirical data is lacking .
- Substituent Effects : Acetyl groups improve metabolic stability over benzyl derivatives but reduce membrane permeability .
- Commercial Limitations : The discontinuation of the target compound necessitates reliance on analogs like 2-(Pyrrolidin-1-yl)acetic acid for exploratory studies .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid to ensure stereochemical purity?
- Methodological Answer : Synthesis of chiral pyrrolidine derivatives requires strict control of reaction conditions to preserve stereochemistry. For example, coupling reactions involving 2-bromoacetic acid (as a precursor) should be performed under inert atmospheres to avoid racemization. Use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) can enhance stereochemical fidelity. Post-synthesis characterization via X-ray crystallography (as described for similar compounds in ) or chiral HPLC (referenced in for impurity profiling) is critical for verifying purity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodological Answer : Multi-modal analytical approaches are recommended:
- NMR : Use H/C NMR to confirm backbone structure, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and acetic acid methylene groups (δ 3.5–4.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) with exact mass matching (e.g., ’s metabolomics approach) ensures molecular formula accuracy.
- X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves stereochemical ambiguities. Cross-referencing with databases like PubChem () adds validation .
Advanced Research Questions
Q. What experimental strategies are effective in studying the compound’s role as a β-hairpin mimic in modulating amyloid-β aggregation?
- Methodological Answer : To evaluate aggregation modulation:
- Kinetic Assays : Use thioflavin-T fluorescence to monitor amyloid-β fibril formation in the presence of the compound.
- Structural Analysis : Circular dichroism (CD) or cryo-EM can assess conformational changes in amyloid-β.
- Dose-Response Studies : Vary compound concentrations (e.g., 1–100 µM) to determine IC values. ’s approach to β-hairpin mimetics provides a template for designing competitive binding assays .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific factors:
- Solubility/Permeability : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous) using dynamic light scattering (DLS).
- Metabolic Stability : Perform liver microsome assays to assess degradation rates.
- Orthogonal Assays : Compare results from cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems. Cross-reference with ’s dual-reflux method for synthesizing bioactive derivatives to optimize stability .
Q. What advanced computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets, focusing on the pyrrolidine-acetic acid scaffold.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100+ ns to assess stability (e.g., RMSD/RMSF analysis).
- Free Energy Calculations : Apply MM/GBSA or alchemical methods to quantify binding energies. ’s INN data for structurally related compounds (e.g., evocalcet) can guide target prioritization .
Q. How should researchers design degradation studies to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers ranging from pH 1.2 (simulating gastric fluid) to 7.4 (blood), followed by HPLC quantification ().
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light/Oxidation Sensitivity : Expose to UV light (ICH Q1B guidelines) or radical initiators (e.g., AIBN) to assess photolytic/oxidative degradation. ’s synthesis of chloroacetyl intermediates highlights susceptibility to nucleophilic attack, requiring protective measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
